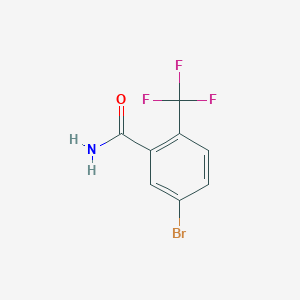

5-Bromo-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 5-Bromo-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXHGJXJNAXKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-(trifluoromethyl)benzamide

[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)benzamide (CAS: 1548-16-9) is a high-value pharmacophore intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and anti-parasitic agents.[1][2] Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position and the reactive bromine handle at the meta position (relative to the amide). This configuration imparts distinct electronic properties—making the aromatic ring electron-deficient and highly reactive toward palladium-catalyzed cross-couplings—while the bulky -CF₃ group modulates the conformational landscape of the amide, influencing binding affinity in drug targets.

Physicochemical Profile & Structural Analysis[3][4]

Identity & Constants

| Property | Data |

| CAS Number | 1548-16-9 |

| IUPAC Name | 5-Bromo-2-(trifluoromethyl)benzamide |

| Molecular Formula | C₈H₅BrF₃NO |

| Molecular Weight | 268.03 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| LogP (Predicted) | ~2.3 - 2.6 (Lipophilic) |

Structural & Electronic Logic

The reactivity of this scaffold is defined by the specific arrangement of its substituents on the benzene ring:

-

Position 1 (Amide): The primary amide function serves as a hydrogen bond donor/acceptor pair, critical for protein-ligand interactions. The ortho-CF₃ group exerts steric pressure, forcing the amide group to rotate out of the plane of the aromatic ring. This deconjugation can increase the carbonyl's electrophilicity.

-

Position 2 (Trifluoromethyl): A strong electron-withdrawing group (EWG) via induction (-I). It deactivates the ring toward electrophilic attack but activates the ring for nucleophilic aromatic substitution (SₙAr) or oxidative addition.

-

Position 5 (Bromine): Located para to the -CF₃ group and meta to the amide. The combined electron-withdrawing nature of the -CF₃ and amide groups renders the C5-Br bond electron-deficient.

-

Impact on Catalysis: This electron deficiency lowers the activation energy for the oxidative addition step in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig), making this compound a highly efficient electrophile.

-

Synthetic Routes[1][6][7][8][9][10]

The synthesis of 5-Bromo-2-(trifluoromethyl)benzamide typically proceeds from the corresponding benzoic acid derivative. This approach ensures high regiocontrol and scalability.

Primary Route: Acid Chloride Activation

The most robust method involves the conversion of 5-bromo-2-(trifluoromethyl)benzoic acid to its acid chloride, followed by ammonolysis.

Protocol:

-

Activation: Suspend 5-bromo-2-(trifluoromethyl)benzoic acid in dichloromethane (DCM). Add catalytic DMF and excess oxalyl chloride (or thionyl chloride) at 0°C. Stir at room temperature until gas evolution ceases (formation of acid chloride).

-

Ammonolysis: Concentrate the acid chloride to remove excess chlorinating agent. Redissolve in dry THF or DCM.

-

Addition: Add the solution dropwise to a cold (0°C) saturated solution of aqueous ammonia or ammonia in dioxane.

-

Workup: Precipitate the product by adding water. Filter the solid, wash with water/hexanes, and dry under vacuum.

Visualization of Synthetic Pathway

Figure 1: Standard synthetic workflow via acid chloride activation.

Reactivity & Functionalization

The core utility of this compound in drug discovery is its ability to serve as a bifunctional scaffold .

Suzuki-Miyaura Cross-Coupling

The C5-Bromine is the primary handle for diversification. Due to the electron-poor nature of the ring (caused by the para-CF₃), the oxidative addition of Pd(0) is facile.

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding boronic acids, Pd₂dba₃/XPhos is recommended.[3]

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent amide hydrolysis).

Optimization Note: The ortho-CF₃ group does not sterically hinder the C5 position. However, it does increase the lipophilicity of the product, which may require adjustment of chromatography conditions (e.g., lower polarity eluents).

Amide Dehydration to Nitrile

The amide can be dehydrated to form 5-bromo-2-(trifluoromethyl)benzonitrile , another versatile intermediate.

-

Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or POCl₃.

-

Mechanism: The -CF₃ group's steric bulk can slightly retard this reaction compared to unsubstituted benzamides, requiring slightly longer reaction times or higher temperatures.

Reactivity Map

Figure 2: Divergent reactivity profile. Green arrows indicate C-C/C-N bond formation; Red arrows indicate functional group interconversion.

Applications in Medicinal Chemistry

Kinase Inhibition (PRMT5 & Others)

The 5-bromo-2-(trifluoromethyl)benzamide scaffold is a documented intermediate in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors.

-

Role: The benzamide moiety often mimics the cofactor or substrate interactions within the kinase pocket.

-

CF₃ Effect: The trifluoromethyl group occupies hydrophobic pockets (lipophilic efficiency) and protects the adjacent positions from metabolic oxidation (metabolic blocking).

Bioisosterism & Scaffold Hopping

In drug design, this molecule is often used to replace:

-

2,5-Disubstituted Indoles: The benzamide offers a similar hydrogen-bonding vector but with different solubility and metabolic properties.

-

Naphthalene derivatives: The CF₃ group mimics the volume of a fused ring or a methyl group but with significantly altered electronics.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated benzamides.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

-

Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the amide).

References

-

Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)benzamide Product Page. Merck KGaA.[7] Link

-

PubChem. 5-Bromo-2-(trifluoromethyl)benzamide Compound Summary. National Center for Biotechnology Information. Link

-

BenchChem. Suzuki Coupling of Halogenated Benzamides: Catalyst Selection Guide. Link

-

Google Patents. Therapeutic heterocyclic compounds (WO2019040102A1). (Describes use as intermediate for PRMT5 inhibitors). Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Link

Sources

- 1. WO2019040102A1 - Therapeutic heterocyclic compounds - Google Patents [patents.google.com]

- 2. osti.gov [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1548-16-9 | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 5-Bromo-2-(trifluoromethyl)benzamide

CAS Number: 1548-16-9 Molecular Formula: C₈H₅BrF₃NO Molecular Weight: 268.03 g/mol [1]

Executive Summary: The "Ortho-Blocker" Scaffold

5-Bromo-2-(trifluoromethyl)benzamide (CAS 1548-16-9) serves as a specialized halogenated building block in modern medicinal chemistry and agrochemical synthesis.[1] Its value lies in the strategic placement of three distinct functionalities:

-

The Amide (-CONH₂): A robust hydrogen-bond donor/acceptor and a precursor to nitriles and heterocycles.[1]

-

The Trifluoromethyl Group (-CF₃): Positioned at the ortho position, it provides significant steric bulk (similar to an isopropyl group) and metabolic stability, blocking the "metabolic soft spot" on the phenyl ring while modulating lipophilicity.[1]

-

The Bromine Atom (-Br): Positioned at the meta position relative to the amide (position 5), serving as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This molecule is primarily utilized as a "gateway intermediate" for synthesizing Isoindolin-1-ones and Quinazolinones , scaffolds frequently observed in kinase inhibitors and androgen receptor antagonists.[1]

Physicochemical Profile

Data synthesized from computational models and structural analogs.[1]

| Property | Value/Description | Relevance |

| Appearance | White to off-white crystalline solid | Standard handling state.[1] |

| Melting Point | 155–160 °C (Estimated)* | Typical range for benzamides; high MP due to intermolecular H-bonding. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents; insoluble in water.[1] |

| LogP | ~2.3 | Moderate lipophilicity; suitable for CNS-active drug discovery.[1] |

| H-Bond Donors | 2 | Primary amide protons.[1][2] |

| H-Bond Acceptors | 1 | Carbonyl oxygen.[1] |

| Rotatable Bonds | 1 | Amide C-N bond. |

*Note: Exact experimental melting point varies by crystal polymorph; value extrapolated from 2-(trifluoromethyl)benzamide (MP: 160-162°C) and 5-bromo-2-chlorobenzamide analogs.[1]

Synthetic Access: The Acid Chloride Route

The most reliable synthetic pathway ensures the integrity of the trifluoromethyl group, which can be sensitive to strong nucleophilic attack under forcing conditions.[1]

Core Protocol: Schotten-Baumann Amidation

Precursor: 5-Bromo-2-(trifluoromethyl)benzoic acid (CAS 40161-55-5).[1]

-

Activation: The benzoic acid derivative is converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) with a catalytic amount of DMF.

-

Amidation: The acid chloride is treated with aqueous ammonia (NH₄OH) or ammonia gas in an inert solvent (DCM or THF).

-

Critical Control: Temperature must be kept <10°C during addition to prevent hydrolysis of the acid chloride back to the acid or displacement of the labile fluorine atoms (though -CF₃ is relatively stable, the ortho position creates steric strain).[1]

-

Figure 1: Standard synthetic pathway via acid chloride activation.

Reactivity & Functionalization Hub

This molecule acts as a divergent synthesis hub.[1] The two primary workflows are Dehydration (to form the nitrile) and Cross-Coupling (to extend the carbon skeleton).[1]

Workflow A: Dehydration to Benzonitrile

The conversion to 5-Bromo-2-(trifluoromethyl)benzonitrile is arguably the most commercially significant reaction for this CAS.[1] The nitrile is a bioisostere for the amide and a precursor to tetrazoles.[1]

-

Reagents: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

-

Mechanism: The reagent activates the amide oxygen, followed by elimination of water.[1]

-

Utility: The resulting nitrile is a key intermediate for SARM (Selective Androgen Receptor Modulator) candidates.[1]

Workflow B: Suzuki-Miyaura Coupling

The bromine at position 5 is electronically activated by the electron-withdrawing -CF₃ and -CONH₂ groups, making it highly reactive toward oxidative addition with Palladium(0).[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.[1]

-

Significance: Allows attachment of heteroaryl groups to build "biaryl amide" libraries.[1]

Figure 2: Divergent reactivity profile demonstrating the molecule's utility as a scaffold hub.

Detailed Experimental Protocol: Dehydration to Nitrile

This protocol describes the conversion of the amide to the nitrile, a critical step in generating intermediates for androgen receptor antagonists.[1]

Objective: Synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile.

Materials:

-

5-Bromo-2-(trifluoromethyl)benzamide (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Sodium Chloride (NaCl) (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or neat.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the benzamide (10 mmol, 2.68 g) in POCl₃ (50 mmol, 4.6 mL).

-

Note: If solubility is poor, add 10 mL of DCE.[1]

-

-

Catalysis: Add a spatula tip of dry NaCl.

-

Mechanistic Insight: Chloride ions catalyze the activation of the amide by POCl₃.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 90–100°C) for 3–5 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes). The starting amide spot (low R_f) should disappear, replaced by the nitrile spot (high R_f).

-

Quenching (Exothermic!): Cool the reaction to room temperature. Pour the mixture slowly onto 100g of crushed ice with vigorous stirring.

-

Safety: POCl₃ reacts violently with water to form HCl and H₃PO₄. Perform this in a fume hood.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organics with saturated NaHCO₃ (to remove acid), then Brine. Dry over MgSO₄, filter, and concentrate.

-

Result: The crude product is usually a white solid/crystalline mass that can be recrystallized from Ethanol/Water.[1]

Case Study: Pharmacophore Construction

Context: Drug Discovery for Prostate Cancer (Androgen Receptor Antagonists).

Researchers utilize the 2-(trifluoromethyl)benzonitrile motif (derived from this amide) to create rigid, lipophilic binding cores.[1] A prominent example of this structural logic is found in the synthesis of Bicalutamide and Enzalutamide analogs.[1]

While Enzalutamide utilizes a 4-cyano-3-(trifluoromethyl)phenyl ring, the 2-CF3, 5-Br isomer (derived from CAS 1548-16-9) allows for the exploration of "ortho-substituted" chemical space.[1]

-

Mechanism: The 2-CF3 group forces the amide/nitrile out of planarity with the phenyl ring.[1] When this scaffold is incorporated into a drug, this "molecular twist" can improve selectivity by preventing the molecule from fitting into off-target flat hydrophobic pockets (e.g., DNA intercalation), thereby reducing toxicity.[1]

Safety & Handling (MSDS Summary)

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

-

Handle under a fume hood to avoid inhalation of dust.[1]

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the amide).

-

References

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

- Note: Validates the nitrile derivative and physical properties of the core scaffold.

- Note: Source for commercial availability and safety codes.

-

European Patent Office. (2021). Intermediates for the Synthesis of Benzoxazepin Compounds (EP 3845540 A1).[1] Retrieved from [Link]

- Note: Describes the use of bromo-fluoro-benzonitrile scaffolds in heterocyclic synthesis.

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitriles from Amides.[1][3] Retrieved from [Link]

- Note: General reference for the dehydr

Sources

physical and chemical properties of 5-Bromo-2-(trifluoromethyl)benzamide

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)benzamide is a halogenated and trifluoromethylated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl (-CF3) group, a bromine atom, and a benzamide scaffold imparts a unique combination of physicochemical properties and synthetic versatility. The -CF3 group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this valuable building block, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of 5-Bromo-2-(trifluoromethyl)benzamide is crucial for its handling, reaction design, and application. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring and the acidity of the amide protons.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₃NO | [3] |

| Molecular Weight | 268.03 g/mol | [3] |

| Physical State | Solid, crystalline powder (predicted) | [4] |

| Melting Point | Not available; related compounds like 2-Bromo-5-nitrobenzotrifluoride melt at 41-44 °C.[5] | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

| CAS Number | 174278-65-8 (from supplier catalogs) | N/A |

| InChI Key | Inferred from structure | N/A |

Synthesis and Purification

The most direct and common laboratory synthesis of 5-Bromo-2-(trifluoromethyl)benzamide involves the amidation of its corresponding carboxylic acid precursor, 5-Bromo-2-(trifluoromethyl)benzoic acid. This transformation can be achieved through several reliable methods, most commonly via the formation of an activated acid derivative (like an acyl chloride) followed by reaction with ammonia.

Workflow for Synthesis

Caption: General workflow for the synthesis of 5-Bromo-2-(trifluoromethyl)benzamide.

Detailed Experimental Protocol: Synthesis from 5-Bromo-2-(trifluoromethyl)benzoic acid

-

Expertise & Causality: This protocol utilizes thionyl chloride to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This activation step is critical because the direct reaction of a carboxylic acid with ammonia is slow and requires high temperatures. The subsequent introduction of ammonium hydroxide provides the nucleophilic ammonia to form the stable amide bond.

-

Acid Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) in excess, optionally with a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This leaves the crude 5-Bromo-2-(trifluoromethyl)benzoyl chloride as an oil or solid.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, 5.0-10.0 eq) dropwise with vigorous stirring. Caution: This reaction is highly exothermic.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods. The following are the expected characteristic signals:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as multiplets or doublets of doublets in the range of δ 7.5-8.0 ppm. - Two broad singlets for the amide (-CONH₂) protons, which may exchange with D₂O, typically between δ 7.0-8.5 ppm.[6][7] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 165-170 ppm. - Aromatic carbons between δ 120-140 ppm. - The carbon of the CF₃ group will appear as a quartet due to C-F coupling.[6] |

| ¹⁹F NMR | - A sharp singlet for the -CF₃ group around δ -60 to -65 ppm (relative to CFCl₃).[8] |

| IR (Infrared) | - N-H stretching of the primary amide as two bands around 3400-3200 cm⁻¹. - C=O (Amide I band) stretching around 1650-1680 cm⁻¹. - N-H bending (Amide II band) around 1600-1640 cm⁻¹. - C-F stretching bands in the region of 1100-1350 cm⁻¹.[6] |

Chemical Reactivity and Synthetic Utility

The utility of 5-Bromo-2-(trifluoromethyl)benzamide as a building block stems from the distinct reactivity of its functional groups.

-

The Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 5-position, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies.

-

The Trifluoromethyl Group: This group is highly stable and strongly electron-withdrawing. Its presence deactivates the aromatic ring towards electrophilic substitution but can direct metallation at the ortho position (C6). Its primary role is in modulating the physicochemical properties of the final molecule.[1]

-

The Amide Group: The amide functionality is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons can be deprotonated to perform N-alkylation or N-arylation reactions.

Key Synthetic Transformations

Caption: Key cross-coupling reactions utilizing the bromo-substituent.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is present in numerous FDA-approved drugs, where it often enhances efficacy and improves pharmacokinetic profiles.[1][9] 5-Bromo-2-(trifluoromethyl)benzamide serves as an ideal starting scaffold for developing new chemical entities.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), which can increase the half-life of a drug.[1]

-

Lipophilicity and Permeability: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Target Binding: The high electronegativity of the fluorine atoms can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.

This scaffold is particularly relevant for developing inhibitors or modulators of enzymes and receptors where a substituted benzamide moiety is a known pharmacophore. The ability to diversify the 5-position allows for fine-tuning the molecule's properties to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-(trifluoromethyl)benzamide and its precursors.

-

Hazard Identification: Based on related compounds, it should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[4][10]

-

Personal Protective Equipment (PPE):

-

Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

References

-

The Royal Society of Chemistry. Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]

-

Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A general method for the synthesis of trifluoromethylated pyridines. [Link]

- Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

ScienceLab.com. Material Safety Data Sheet Benzamide MSDS. [Link]

-

PubChemLite. 5-bromo-2-fluoro-n-(3-(trifluoromethyl)phenyl)benzamide. [Link]

-

ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]

-

NCBI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. [Link]

-

NCBI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-bromo-5-(trifluoromethyl)benzamide [amp.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Bromo-5-nitrobenzotrifluoride 97 367-67-9 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. bmse000668 Benzamide at BMRB [bmrb.io]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]

- 11. actylislab.com [actylislab.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-(trifluoromethyl)benzamide: A Methodological Whitepaper

Abstract

In modern drug discovery, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of the compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of 5-Bromo-2-(trifluoromethyl)benzamide, a compound featuring key pharmacophores relevant to contemporary medicinal chemistry. We will navigate the entire workflow, from rational synthesis and meticulous single-crystal growth to the intricacies of X-ray diffraction data collection, structure solution, and detailed supramolecular analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the expert rationale behind each critical step, ensuring a self-validating and robust analytical process.

Introduction: The Imperative for Solid-State Characterization

The benzamide moiety is a cornerstone in medicinal chemistry, while the strategic incorporation of bromine and a trifluoromethyl group offers a powerful approach to modulating a molecule's lipophilicity, metabolic stability, and binding interactions. The subject of this guide, 5-Bromo-2-(trifluoromethyl)benzamide, thus represents a class of molecules with significant therapeutic potential.

However, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in its solid-state properties. The existence of multiple crystalline forms (polymorphs) can have profound implications for a drug's efficacy and manufacturability.[1] Therefore, elucidating the definitive single-crystal structure is the foundational step in understanding and controlling these properties. It provides an unambiguous blueprint of molecular conformation and, crucially, the network of intermolecular interactions that govern the crystal's stability and behavior.[2] This guide will use 5-Bromo-2-(trifluoromethyl)benzamide as an exemplary case study to detail the rigorous process of obtaining and interpreting this essential structural data.

The Experimental Foundation: Synthesis and Crystallization

The quality of the final crystal structure is inextricably linked to the quality of the initial crystal. This section details the synthesis of the target compound and the critical techniques for growing X-ray diffraction-quality single crystals.

Proposed Synthesis

A common and effective method for synthesizing benzamides is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an appropriate amine. For 5-Bromo-2-(trifluoromethyl)benzamide, a logical route begins with 5-Bromo-2-(trifluoromethyl)benzoic acid.

Protocol 1: Synthesis of 5-Bromo-2-(trifluoromethyl)benzamide

-

Acid Chloride Formation: In a fume hood, suspend 1.0 equivalent of 5-Bromo-2-(trifluoromethyl)benzoic acid in dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The reaction will effervesce as HCl and CO gas are evolved. Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Amidation: In a separate flask, cool a solution of concentrated aqueous ammonia in an ice bath. Slowly add the freshly prepared acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of the benzamide will form immediately.

-

Work-up and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to remove nonpolar impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 5-Bromo-2-(trifluoromethyl)benzamide.

The Art and Science of Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is often the most challenging step.[3] The goal is to allow molecules to transition from the disordered solution state to a highly ordered crystalline lattice slowly and methodically.

Causality of Method Selection: The choice of crystallization technique is dictated by the compound's solubility profile. A preliminary solvent screen is essential. The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.[4]

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[5] This technique is effective but can sometimes lead to rapid crystal formation, reducing quality.

-

Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C), inducing crystallization.

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[5][6] The compound is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow, controlled crystal growth.

The Crystallographic Workflow: From Crystal to Data

The following sections outline the standardized procedure for single-crystal X-ray diffraction (SCXRD), data processing, and structure solution.

Data Collection

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[7]

-

Diffractometer Setup: The mounted crystal is centered in the X-ray beam of a diffractometer. Modern instruments are typically equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive area detector (e.g., CCD or CMOS).[8]

-

Unit Cell Determination: A preliminary set of diffraction images is collected. The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice. The software also suggests possible space groups based on systematic absences in the diffraction pattern.[8]

-

Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.[9]

-

Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffraction spots, measures their intensities, and applies corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and intensity for each reflection.[8]

Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases is known as the "phase problem."

Structure Solution

For small molecules like 5-Bromo-2-(trifluoromethyl)benzamide, direct methods are typically used to solve the phase problem. Programs like SHELXS or SHELXT use statistical relationships between the intensities of strong reflections to generate initial phase estimates.[10][11] These phases are used to calculate an initial electron density map. The crystallographer then interprets this map to build a preliminary molecular model, identifying the positions of the heavier atoms first (like Bromine).

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process, typically with a program like SHELXL.[12]

The Process of Refinement:

-

Initial Cycles: The positions of the known atoms are refined.

-

Anisotropic Refinement: Atoms are modeled as ellipsoids rather than spheres to account for their anisotropic thermal motion.

-

Difference Fourier Map: A map is calculated showing the difference between the observed electron density and the density calculated from the model. Positive peaks in this map indicate missing atoms (like hydrogens), while negative regions suggest atoms are misplaced or modeled incorrectly.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom they are bonded to.[11]

-

Convergence: Refinement continues until the model no longer changes significantly and key agreement factors (R-factors) are minimized.

Table 1: Key Crystallographic Data and Refinement Parameters (Typical Values)

| Parameter | Description | Typical Value |

|---|---|---|

| Formula | Chemical Formula | C₈H₅BrF₃NO |

| Mᵣ | Molecular Weight | 268.03 |

| Crystal system | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space group | e.g., P2₁/c, C2/c | P2₁/c |

| a, b, c (Å) | Unit cell lengths | 8.1, 15.2, 7.5 |

| β (°) | Unit cell angle | 95.5 |

| V (ų) | Unit cell volume | 915 |

| Z | Molecules per unit cell | 4 |

| T (K) | Temperature of data collection | 100 |

| R₁ [I > 2σ(I)] | Goodness-of-fit for observed data | < 0.05 |

| wR₂ (all data) | Weighted goodness-of-fit | < 0.12 |

| GooF | Goodness-of-fit on F² | ~ 1.0 |

In-Depth Structural Analysis: A Predictive View

While a specific structure is not being presented, we can predict with high confidence the key structural features of 5-Bromo-2-(trifluoromethyl)benzamide based on extensive data from similar molecules in the Cambridge Structural Database (CSD), a repository for all published small-molecule crystal structures.[2][13][14]

Intramolecular Geometry

The benzamide group itself is expected to be relatively planar. The C-N amide bond will exhibit partial double-bond character, restricting rotation. A key conformational feature is the torsion angle between the phenyl ring and the amide plane, which is influenced by steric hindrance from the bulky trifluoromethyl group.[15]

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing, which defines the material's properties, is a result of a complex interplay of non-covalent interactions.[16][17][18]

-

Hydrogen Bonding: The most dominant interaction will be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. In benzamide derivatives, this interaction typically forms robust, one-dimensional chains or centrosymmetric dimers, which act as the primary structural motifs.[19][20][21]

-

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor.[22] The electron-withdrawing nature of the ring creates a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to form a favorable, directional interaction with a Lewis basic site, such as the carbonyl oxygen or even the nitrogen of a neighboring molecule.[1][23][24] This interaction is less strong than a hydrogen bond but is highly directional and plays a crucial role in fine-tuning the crystal packing.

-

π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.

-

Other Interactions: Weaker interactions involving the trifluoromethyl group (e.g., C-H···F) and other C-H donors can also contribute to the stability of the crystal lattice.[25]

Conclusion and Outlook

This guide has detailed the comprehensive, multi-step process required for the definitive crystal structure analysis of a pharmaceutically relevant molecule, using 5-Bromo-2-(trifluoromethyl)benzamide as a working example. The workflow, from synthesis and crystal growth to diffraction and refinement, is a rigorous scientific endeavor that demands both experimental skill and theoretical understanding.

The resulting three-dimensional structure is not an endpoint but a starting point. It provides the essential data needed to understand polymorphism, guide formulation, and protect intellectual property. For any scientist in drug development, mastering this analytical process is fundamental to transforming a promising chemical entity into a safe and effective medicine.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

re3data.org. (n.d.). Cambridge Structural Database. re3data.org. [Link]

-

Dey, A., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2500-2511. [Link]

-

Dey, A., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2500–2511. [Link]

-

Wikipedia. (2024). Cambridge Structural Database. In Wikipedia. [Link]

-

Crystal Growth & Design. (2022). Halogen Bonding Virtual Issue. American Chemical Society. [Link]

-

MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. MIT. [Link]

-

Ithaca College Library. (n.d.). Cambridge Structural Database. Ithaca College. [Link]

-

Kennedy, A. R., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. ResearchGate. [Link]

-

Cherukuvada, S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

De, S., et al. (2019). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Semantic Scholar. [Link]

-

Downs, R. T. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Kennedy, A. R., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 301–310. [Link]

-

Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. IUCr. [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

-

Kruger, T., et al. (2015). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1331–1336. [Link]

-

Suda, S., et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr. [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. The FEBS Journal, 275(1), 1-21. [Link]

-

Czelen, H., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

-

Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

-

Baltrusaitis, J., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

-

Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(44), 6673-6680. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

Chisalita, D. A., et al. (2012). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia, 60(5), 656-666. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

-

Zeller, M. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 305-316. [Link]

- CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2020).

-

Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]

Sources

- 1. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cambridge Structural Database | re3data.org [re3data.org]

- 3. sssc.usask.ca [sssc.usask.ca]

- 4. mt.com [mt.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. psi.ch [psi.ch]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. books.rsc.org [books.rsc.org]

- 18. (PDF) Intermolecular interactions in molecular crystals: what’s in a name? [academia.edu]

- 19. Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. journals.iucr.org [journals.iucr.org]

- 25. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

The Benzamide Switch: A Technical Guide to Substituted Benzamides

Part 1: Executive Summary

Substituted benzamides represent a pivotal lineage in medicinal chemistry, marking the transition from non-selective local anesthetics to highly selective, "atypical" antipsychotics. Unlike phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol), which often act as "dirty drugs" hitting multiple receptor targets (histamine, muscarinic, alpha-adrenergic), substituted benzamides are celebrated for their exquisite selectivity for Dopamine D2 and D3 receptors .

This guide dissects the discovery, structure-activity relationships (SAR), and unique pharmacological profiles of this class, focusing on the transition from orthopramides (metoclopramide) to salicylamides (sulpiride, amisulpride).

Part 2: Historical Phylogeny & Chemical Evolution

The Procainamide Origins

The history of benzamides begins not in psychiatry, but in anesthesiology and cardiology. The parent molecule, procainamide , was developed as a more stable analog of procaine (an ester-based local anesthetic) by replacing the ester linkage with an amide bond to resist plasma esterases.[1]

Researchers at Laboratoires Delagrange (France) sought to improve the anti-arrhythmic properties of procainamide. In 1964, Justin-Besançon and Laville synthesized metoclopramide by adding a chlorine atom at position 5 and a methoxy group at position 2 of the benzene ring.

-

The Serendipity: While metoclopramide retained some anti-arrhythmic activity, it exhibited potent anti-emetic and gastro-kinetic effects.

-

The Mechanism: It was later discovered that these effects stemmed from central D2 receptor blockade in the Chemoreceptor Trigger Zone (CTZ) and 5-HT4 agonism in the gut.

The Orthopramide to Salicylamide Shift

The success of metoclopramide (an orthopramide) led to the synthesis of sulpiride in 1966. This molecule replaced the chloro- group with a sulfamoyl group and altered the side chain to a pyrrolidine ring. This created the salicylamide subclass.

-

Clinical Divergence: Unlike metoclopramide, sulpiride lacked significant gastro-kinetic activity but possessed potent antipsychotic properties with a surprisingly low risk of Extrapyramidal Symptoms (EPS). This birthed the concept of "atypicality" before clozapine became the gold standard.

Visualization: Chemical Phylogeny

Caption: The structural evolution from anesthetic procainamide to selective antipsychotic benzamides.

Part 3: Structure-Activity Relationships (SAR)[2][3]

The pharmacological magic of substituted benzamides relies on a specific intramolecular conformation.

The Pseudo-Ring Hypothesis

The defining feature of active benzamides is the intramolecular hydrogen bond between the amide hydrogen and the oxygen of the 2-methoxy group.

-

Effect: This locks the molecule into a planar, pseudo-tricyclic conformation that mimics the rigid structure of dopamine.

-

Critical Substitution: Removal of the 2-methoxy group (as in procainamide) abolishes D2 affinity.

Stereochemistry & Side Chains

-

Chirality: The S(-) enantiomers of sulpiride and amisulpride are the active D2/D3 antagonists. The R(+) enantiomers have negligible D2 affinity but may contribute to other effects (e.g., 5-HT7 antagonism in amisulpride).

-

Side Chain: The N-ethyl-2-aminomethylpyrrolidine group (found in sulpiride) is critical for lipophilicity and receptor fit. Amisulpride modifies the 5-position substituent from a sulfonamide (

) to an ethylsulfonyl (

Part 4: Mechanistic Duality (The "Biphasic" Effect)

Substituted benzamides are unique because their clinical effect is dose-dependent, driven by their differential affinity for presynaptic vs. postsynaptic receptors.

Low Dose: Disinhibition (Antidepressant/Negative Symptoms)

At low doses (e.g., 50 mg/day for amisulpride), the drug preferentially blocks presynaptic D2/D3 autoreceptors .

-

Normal Physiology: Autoreceptors provide negative feedback; when dopamine binds, they stop further release.

-

Benzamide Effect: Blocking these receptors prevents the negative feedback loop, causing a net increase in synaptic dopamine. This treats dopaminergic hypofunction (depression, negative symptoms of schizophrenia).[2][3]

High Dose: Blockade (Antipsychotic/Positive Symptoms)

At high doses (e.g., 400-800 mg/day), the drug concentration is sufficient to occupy postsynaptic D2 receptors in the limbic system.

-

Effect: This blocks dopaminergic transmission, reducing the hyperdopaminergia associated with positive symptoms (hallucinations, delusions).

Visualization: The Biphasic Mechanism

Caption: Dose-dependent mechanism of action: Presynaptic disinhibition vs. Postsynaptic blockade.

Part 5: Experimental Protocols

Protocol A: Synthesis of Sulpiride (Condensation Method)

Objective: Synthesis of (±)-sulpiride via condensation of a benzoic acid ester with a pyrrolidine amine. Safety: Perform in a fume hood. Reagents are irritants.

Reagents:

-

2-methoxy-5-sulfamoylbenzoic acid methyl ester (1.0 eq)

-

N-ethyl-2-aminomethylpyrrolidine (1.1 eq)

-

Ethylene glycol (Solvent)

-

Solid base catalyst (e.g., HND-62 or similar) or mild heating.

Step-by-Step Workflow:

-

Charging: In a clean reaction vessel equipped with a reflux condenser and nitrogen inlet, charge 1.0 equivalent of the methyl ester and 1.1 equivalents of the pyrrolidine amine.

-

Solvent Addition: Add ethylene glycol (approx. 5 volumes relative to ester mass).

-

Reaction: Heat the mixture to 90-95°C under nitrogen protection. Maintain stirring for 10 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1) until the ester spot disappears.

-

-

Quenching: Cool the reaction mixture to 20-30°C. Add water (approx. 8 volumes) slowly with vigorous stirring to precipitate the product.

-

Crystallization: Cool the slurry to 0-5°C (ice bath) and stir for 30 minutes to maximize yield.

-

Filtration: Filter the crude solid under vacuum. Wash the filter cake with cold water (2x) to remove residual glycol.

-

Purification: Recrystallize from Ethanol/Water to obtain pure (±)-sulpiride. Dry in a vacuum oven at 60°C.

Protocol B: High-Affinity D2 Receptor Binding Assay

Objective: Determine the

Materials:

-

Membranes: CHO-K1 cells stably expressing human Dopamine D2(short) receptor.

-

Radioligand:

-Methylspiperone (0.2 - 0.5 nM final conc). -

Non-specific Ligand: Haloperidol (10

M). -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Workflow:

-

Preparation: Thaw membrane homogenates and dilute in Assay Buffer to a protein concentration of ~5-10

g/well . -

Plate Setup (96-well format):

-

Total Binding: 20

L Buffer + 20 -

Non-Specific Binding (NSB): 20

L Haloperidol + 20 -

Test Compound: 20

L Benzamide (various concentrations, e.g.,

-

-

Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Terminate binding by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter).

-

Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Counting: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a scintillation counter.

-

Analysis: Calculate

using non-linear regression (Sigmoidal dose-response). Convert to

Part 6: Comparative Data Summary

| Feature | Metoclopramide | Sulpiride | Amisulpride |

| Class | Orthopramide | Salicylamide | Salicylamide |

| Primary Target | D2 (Antag) / 5-HT4 (Agonist) | D2 / D3 (Antagonist) | D2 / D3 (Antagonist) / 5-HT7 (Antag) |

| BBB Penetration | Moderate | Low (Requires high doses) | Moderate |

| Clinical Use | Anti-emetic, Gastroparesis | Schizophrenia (Negative sx) | Schizophrenia, Dysthymia |

| EPS Liability | High (at antipsychotic doses) | Low | Very Low |

| Bioavailability | ~80% | ~30% (Erratic) | ~50% |

References

-

Discovery of Metoclopramide: Justin-Besançon, L., & Laville, C. (1964). Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine. C. R. Seances Soc. Biol. Fil.

-

Amisulpride Pharmacology: Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics.

-

Benzamide SAR & Binding: Perrault, G., et al. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity.

-

Sulpiride Synthesis Protocol: CN104447477A - Method for preparing sulpiride.

-

Dopamine D2 Receptor Binding Assay: BindingDB Protocol for Dopamine D2 Receptors.

-

General History of Benzamides: Jenner, P., & Marsden, C. D. (1979). The substituted benzamides: a novel class of dopamine antagonists. Life Sciences.

Sources

Toxicological Profile of Brominated Benzamide Compounds

A Structural & Mechanistic Guide for Drug Discovery

Executive Summary: The Benzamide Paradox

Brominated benzamides represent a "high-reward, high-risk" chemical space in medicinal chemistry. While the benzamide scaffold is a privileged structure found in antipsychotics (e.g., Remoxipride), histone deacetylase (HDAC) inhibitors, and anti-infectives, the addition of a bromine substituent introduces unique toxicological liabilities.

As a Senior Application Scientist, I advise that the toxicity of this class is rarely driven by the parent molecule’s direct receptor interaction. Instead, it is almost exclusively a bioactivation-mediated event . The bromine atom enhances lipophilicity (logP) and blocks metabolic clearance at specific ring positions, often shunting metabolism toward the formation of reactive quinone species.

This guide details the mechanistic basis of this toxicity, provides a validated screening protocol, and analyzes the critical case study of Remoxipride.

Molecular Mechanisms of Toxicity

The core toxicological vector for brominated benzamides is Idiosyncratic Drug Reaction (IDR) , specifically manifesting as blood dyscrasias (e.g., aplastic anemia) or hepatotoxicity.

2.1 The Bioactivation Cascade

The metabolic fate of brominated benzamides often follows a "Lethal Triangle" pathway:

-

Metabolic Shunting: The bulky, electron-withdrawing bromine atom prevents oxidation at the carbon it occupies (metabolic blocking). This forces Cytochrome P450 (CYP) enzymes to attack less sterically hindered positions, often the para or ortho positions relative to the amide nitrogen.

-

Quinone Imine Formation: If the benzamide ring undergoes hydroxylation (or O-demethylation of adjacent methoxy groups), subsequent oxidation yields Quinone Imines or Quinone Methides .

-

Haptenization: These electrophilic intermediates covalently bind to nucleophilic residues (Cysteine-SH, Lysine-NH2) on host proteins. The immune system recognizes these modified proteins as "foreign," triggering an autoimmune response.

2.2 The "Bromine Effect"[1]

-

Electronic: Bromine is electron-withdrawing by induction but electron-donating by resonance. This deactivates the ring toward initial oxidation but stabilizes the radical cation intermediates formed during CYP catalysis.

-

Lipophilicity: Bromine significantly increases logP compared to chlorine or fluorine, increasing the compound's residence time in lipid-rich membranes and its affinity for CYP active sites.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway typical of a 2,6-dimethoxy-3-bromo-benzamide (analogous to Remoxipride), showing the conversion to a reactive quinone species.

Figure 1: The bioactivation pathway of brominated benzamides. Note the bifurcation between safe glutathione conjugation and toxic protein adduction.

Case Study: The Remoxipride Lesson

Compound: Remoxipride (Roxiam) Indication: Antipsychotic (D2 antagonist) Status: Withdrawn (1993) due to aplastic anemia (incidence ~1:10,000).

Mechanistic Failure Analysis: Remoxipride contains a 3-bromo-2,6-dimethoxybenzamide core.

-

Metabolism: The primary metabolic route involves O-demethylation of the methoxy groups.

-

Reactive Species: The resulting phenolic metabolites can be further oxidized to quinones or quinone imines .[2]

-

Causality: These reactive metabolites bound irreversibly to bone marrow proteins. Because the bromine atom prevented metabolism at the 3-position, it directed the oxidative stress toward the formation of these specific, long-lived electrophiles that depleted local glutathione reserves in the bone marrow.

Key Takeaway for Researchers: When designing benzamides, avoid electron-rich rings (like dimethoxy) combined with halogens that block "safe" metabolic soft spots. This combination creates a funnel toward reactive quinone formation.

Experimental Protocol: Reactive Metabolite Trapping

To de-risk brominated benzamides early in discovery, you must prove the compound does not form significant covalent adducts. This protocol uses Glutathione (GSH) and Potassium Cyanide (KCN) to "trap" soft and hard electrophiles, respectively.[3]

5.1 Protocol Workflow

Objective: Detect M+307 (GSH) or M+26 (CN) adducts using LC-MS/MS.

Reagents:

-

Human Liver Microsomes (HLM) (1 mg/mL protein)

-

NADPH Regenerating System

-

Trapping Agents: Glutathione (10 mM) and KCN (1 mM)

-

Test Compound (10 µM)

Step-by-Step Methodology:

-

Incubation: Mix Test Compound, HLM, and Trapping Agent in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Centrifugation: Spin at 3000g for 20 mins to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap preferred for exact mass).

-

Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid) for GSH adducts.

5.2 Screening Workflow Diagram

Figure 2: Reactive metabolite screening workflow using GSH and Cyanide trapping.

Summary of Toxicological Markers

The following table summarizes the key data points that indicate a high risk of toxicity for a brominated benzamide candidate.

| Parameter | High-Risk Indicator | Mechanistic Implication |

| GSH Adducts | > 1% of parent turnover | Significant formation of soft electrophiles (quinones). |

| Covalent Binding | > 50 pmol/mg protein | High potential for haptenization and immune response. |

| LogP | > 3.5 | High lipophilicity increases non-specific binding and metabolic burden. |

| Structure | 2,6-dimethoxy substitution | Facilitates rapid O-demethylation to catechol/quinone precursors. |

| Ames Test | Positive (w/ S9 activation) | Reactive intermediate interacts with DNA (Genotoxicity). |

References

-

Fatal Intoxication by Remoxipride. Journal of Forensic Sciences. (1989). Link

-

Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Evotec. Link

-

Quinone Imine metabolite based toxicity: A Quantum Chemical Study. ResearchGate. (2015). Link

-

Remoxipride | PubChem Compound Summary. National Library of Medicine. Link

-

Mutagenicity of quinones: pathways of metabolic activation. PubMed. Link

Sources

5-Bromo-2-(trifluoromethyl)benzamide stability and storage conditions

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 5-Bromo-2-(trifluoromethyl)benzamide . This document is structured for researchers and process chemists requiring rigorous control over compound integrity.

Executive Summary

5-Bromo-2-(trifluoromethyl)benzamide is a halogenated benzamide scaffold frequently employed as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors). Its structural integrity is defined by two competing electronic features: the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position and the labile carbon-bromine (C-Br) bond at the meta position relative to the amide.

While the ortho-CF₃ group confers significant hydrolytic stability through steric shielding, the aryl bromide moiety introduces a susceptibility to photolytic dehalogenation. Consequently, this compound requires strict adherence to photoprotective and anhydrous storage conditions to prevent degradation during long-term storage.

Physicochemical Profile

Understanding the physical baseline is the first step in stability management.

| Property | Specification | Technical Insight |

| Physical State | White to Off-white Solid | High lattice energy typically confers thermal stability up to ~100°C. |

| Molecular Weight | 268.03 g/mol | Moderate MW facilitates easy handling; non-volatile. |

| Solubility (Water) | Low / Negligible | Hydrophobic nature limits aqueous hydrolysis rates under neutral conditions. |

| Solubility (Organic) | High (DMSO, MeOH, EtOAc) | Critical: Stability decreases in solution. Store as a solid whenever possible. |

| Melting Point | Solid (>116°C) | Inferred from acid precursor (CAS 654-97-7). High MP indicates stable crystal packing. |

| pKa (Amide) | ~23 (DMSO) | Weakly acidic N-H; deprotonation requires strong bases (e.g., NaH). |

Stability Analysis & Degradation Mechanisms

Hydrolytic Stability (The Ortho-Effect)

Unlike unsubstituted benzamides, 5-Bromo-2-(trifluoromethyl)benzamide exhibits enhanced resistance to hydrolysis.

-

Mechanism: The bulky trifluoromethyl group at the C2 position creates a "steric fence" around the amide carbonyl carbon. This steric hindrance impedes the approach of nucleophiles (like water or hydroxide ions) perpendicular to the carbonyl plane, significantly slowing the rate of hydrolysis to 5-bromo-2-(trifluoromethyl)benzoic acid.

-

Risk Factor: Low in neutral conditions; Moderate in strongly alkaline (pH > 12) or acidic (pH < 2) solutions at elevated temperatures.

Photostability (The Bromide Weakness)

The C-Br bond is the primary stability liability.

-

Mechanism: Aryl bromides possess a relatively weak bond dissociation energy (~81 kcal/mol). Exposure to UV light (λ < 350 nm) can induce homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts hydrogen from solvents or moisture, leading to the dehalogenated impurity 2-(trifluoromethyl)benzamide .

-

Risk Factor: High. The compound must be handled under amber light or in opaque vessels.

Thermal Stability

The compound is thermally robust in the solid state but prone to decomposition near its melting point if impurities (acids/bases) are present.

Degradation Pathways Diagram

The following diagram illustrates the two primary breakdown routes: Hydrolysis (chemical) and Photolysis (physical).

Caption: Primary degradation pathways. The red path indicates hydrolysis (slowed by steric bulk); the yellow path indicates photodecomposition (rapid under UV).

Storage Protocols

To maximize shelf life (target >2 years), adhere to the "Gold Standard" protocol for halogenated amides.

Environmental Conditions

-

Temperature: Refrigerate at 2°C to 8°C . While stable at room temperature for short periods (shipping), long-term thermal energy increases the probability of bromide elimination.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can accelerate radical propagation if photolysis initiates.

-

Humidity: Keep Dry (<30% RH) . Use desiccators. Moisture promotes surface hydrolysis over time.

Container Specifications

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Containment: Sealed Mylar bag with a silica gel desiccant packet.

-

Labeling: Must include "LIGHT SENSITIVE" and "MOISTURE SENSITIVE" warnings.

Solution Storage (Working Stocks)

-

Solvent: Anhydrous DMSO or Ethanol.

-

Shelf Life: Discard after 24 hours at room temperature or 1 week at -20°C.

-

Precaution: Avoid freeze-thaw cycles which can precipitate the compound and introduce moisture condensation.

Quality Control & Analytical Workflows

Routine QC is required to verify the absence of the benzoic acid derivative (hydrolysis) and the de-brominated analog (photolysis).

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Pass Criteria: Purity ≥ 98.0% (Area %).

QC Decision Tree

Use this workflow upon receipt of new batches or re-qualification of stored material.

Caption: Standard Quality Control Workflow for verifying compound integrity prior to experimental use.

Safety & Handling (HSE)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Perform all weighing and transfer operations in a fume hood. Wear nitrile gloves and safety glasses.

-

Spill Cleanup: Sweep up solid (avoid dust generation) and place in a closed container for disposal. Do not flush down drains due to halogenated organic content.

References

-

PubChem. (n.d.). Compound Summary: 2-Bromo-5-(trifluoromethyl)benzoic acid (Precursor Data). Retrieved February 19, 2026, from [Link]

-

Wang, F., et al. (2018). "Synthesis and stability of strongly acidic benzamide derivatives." PMC (National Institutes of Health). Retrieved February 19, 2026, from [Link]

A Theoretical and Computational Guide to 5-Bromo-2-(trifluoromethyl)benzamide: From Quantum Mechanics to In Silico Biology

Executive Summary: 5-Bromo-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, incorporating three key pharmacophoric features: a benzamide scaffold, a bromine atom, and a trifluoromethyl (CF3) group. The benzamide structure is prevalent in a wide array of pharmaceuticals. The trifluoromethyl group is a bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical calculations used to characterize this molecule. We will proceed from foundational quantum mechanical analysis to advanced simulations of biomolecular interactions, explaining the causality behind methodological choices and providing actionable protocols.

Quantum Mechanical (QM) Characterization: The Digital Molecule

Before simulating how a molecule interacts with a biological system, we must first understand its intrinsic properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a robust framework for determining a molecule's optimal three-dimensional structure and its electronic landscape.

The Rationale for DFT

For organic molecules of this size, DFT offers the best compromise between computational accuracy and resource requirements. We select the B3LYP hybrid functional because it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electronic structures. The basis set chosen is 6-311++G(d,p) , a sophisticated choice that offers a flexible description of electron distribution.[1][2] The "++" indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, essential for accurately modeling lone pairs and hydrogen bonds, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for the polarized C-F and C-Br bonds.[3][4]

Protocol: Geometry Optimization & Vibrational Frequency Analysis

The first step in any theoretical analysis is to find the molecule's most stable conformation, its ground-state geometry.

Experimental Protocol:

-

Input Structure Generation: Build an initial 3D structure of 5-Bromo-2-(trifluoromethyl)benzamide using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup: In a computational chemistry package (e.g., Gaussian 16), define the calculation using the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization to find the energy minimum.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Run the calculation. This is an iterative process where the software adjusts the positions of the atoms to minimize the total energy of the molecule.

-

Validation: Upon completion, the output must be checked for two key criteria:

-

Confirmation of convergence, indicating the optimization algorithm has successfully found a stationary point.

-

Analysis of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[5]

-

Analysis of Molecular Structure and Electronic Properties

The output of the DFT calculation provides a wealth of quantitative data that describes the molecule's fundamental characteristics.

Geometric Parameters: The steric hindrance between the ortho-positioned trifluoromethyl and amide groups forces a non-planar conformation. The C-C-C=O dihedral angle is a critical parameter defining the orientation of the amide group relative to the aromatic ring. This deviation from planarity has significant implications for how the molecule can fit into a protein's binding pocket.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive.[6][7][8] For drug-like compounds, an optimal gap is sought to balance stability with the reactivity needed for target engagement.[9][10]

Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for understanding intermolecular interactions.[11][12] It visualizes the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[13][14] For 5-Bromo-2-(trifluoromethyl)benzamide, the MEP would reveal:

-

Negative Potential (Red): Concentrated around the carbonyl oxygen and the fluorine atoms, indicating regions that can act as hydrogen bond acceptors.

-

Positive Potential (Blue): Located around the amide hydrogens, identifying them as potential hydrogen bond donors.

| Property | Predicted Value (Illustrative) | Significance in Drug Design |

| E_HOMO | -7.2 eV | Relates to the molecule's ionization potential and electron-donating capability. |

| E_LUMO | -1.5 eV | Relates to the molecule's electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability, a desirable trait for minimizing off-target reactivity.[7] |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and permeability. |

Simulating Bio-molecular Interactions: Molecular Docking

With a validated molecular structure, we can proceed to model its interaction with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction.

Selecting a Biological Target: Staphylococcus aureus FtsZ